molecular formula C14H17NO2 B13772198 Methyl 2-(2-hexenylideneamino)benzoate CAS No. 68527-80-0

Methyl 2-(2-hexenylideneamino)benzoate

Cat. No.: B13772198
CAS No.: 68527-80-0
M. Wt: 231.29 g/mol
InChI Key: IGAVEPCBGZDTJY-WDDQBVTESA-N
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Description

Methyl 2-(2-hexenylideneamino)benzoate is an organic compound with the molecular formula C14H17NO2 It is a derivative of benzoic acid and is characterized by the presence of a hexenylideneamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hexenylideneamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with hexenal under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hexenylideneamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(2-hexenylideneamino)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-hexenylideneamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hexenylideneamino group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hexenylideneamino group, which provides distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions or properties are required .

Biological Activity

Methyl 2-(2-hexenylideneamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C14H17NO2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{2}

This compound features a benzoate moiety linked to a hexenylideneamino group, which is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values for this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)8.0
Staphylococcus aureus (MRSA)16.0
Escherichia coli32.0
Klebsiella pneumoniae64.0

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 15 to 25 µM.
  • Apoptotic Induction : Flow cytometry analysis confirmed increased apoptotic cells after treatment, indicating the compound's potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis in cancer cells.
  • Tyrosinase Inhibition : Similar compounds have shown tyrosinase inhibitory activity, suggesting potential applications in hyperpigmentation disorders .

Properties

CAS No.

68527-80-0

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 2-[[(E)-hex-2-enylidene]amino]benzoate

InChI

InChI=1S/C14H17NO2/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14(16)17-2/h5-11H,3-4H2,1-2H3/b8-5+,15-11?

InChI Key

IGAVEPCBGZDTJY-WDDQBVTESA-N

Isomeric SMILES

CCC/C=C/C=NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCC=CC=NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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